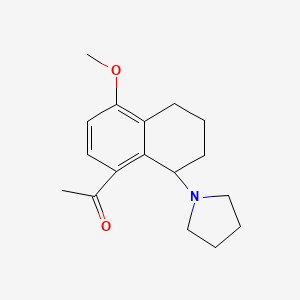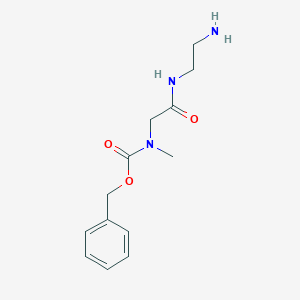
Benzyl 2-(2-aminoethylamino)-2-oxoethyl(methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2-(2-aminoethylamino)-2-oxoethyl(methyl)carbamate is a chemical compound with the molecular formula C10H14N2O2 It is a derivative of carbamic acid and is characterized by the presence of both benzyl and aminoethyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(2-aminoethylamino)-2-oxoethyl(methyl)carbamate typically involves the reaction of benzyl chloroformate with 2-(2-aminoethylamino)-2-oxoethyl(methyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is encouraged to minimize the environmental impact .
化学反応の分析
Types of Reactions: Benzyl 2-(2-aminoethylamino)-2-oxoethyl(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
科学的研究の応用
Benzyl 2-(2-aminoethylamino)-2-oxoethyl(methyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
作用機序
The mechanism of action of Benzyl 2-(2-aminoethylamino)-2-oxoethyl(methyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-cancer or anti-inflammatory actions. The exact molecular pathways involved depend on the specific application and target enzyme .
類似化合物との比較
Benzyl carbamate: Similar structure but lacks the aminoethyl group.
N-(2-Aminoethyl)carbamic acid benzyl ester: Similar structure but differs in the substitution pattern.
2-Aminothiazole-based compounds: Share similar biological activities but have different core structures .
Uniqueness: Benzyl 2-(2-aminoethylamino)-2-oxoethyl(methyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
171290-67-8 |
|---|---|
分子式 |
C13H19N3O3 |
分子量 |
265.31 g/mol |
IUPAC名 |
benzyl N-[2-(2-aminoethylamino)-2-oxoethyl]-N-methylcarbamate |
InChI |
InChI=1S/C13H19N3O3/c1-16(9-12(17)15-8-7-14)13(18)19-10-11-5-3-2-4-6-11/h2-6H,7-10,14H2,1H3,(H,15,17) |
InChIキー |
VGPZHAADRJCQQS-UHFFFAOYSA-N |
正規SMILES |
CN(CC(=O)NCCN)C(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


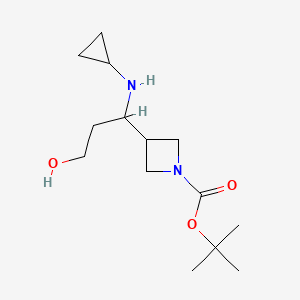
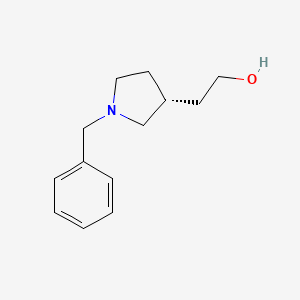


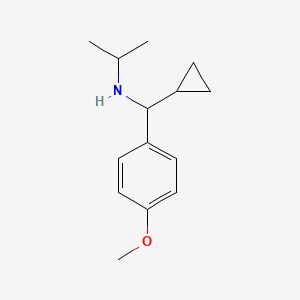
![(4-Chloro-phenyl)-[6-(3-methoxy-pyridin-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester](/img/structure/B13950269.png)
![3,5-Dichloro-2-[3-(3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13950286.png)
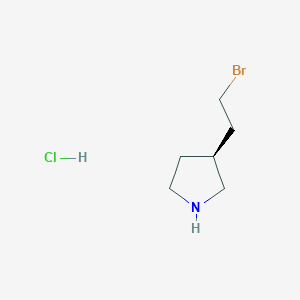
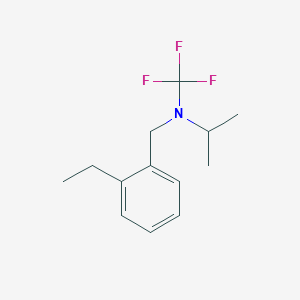

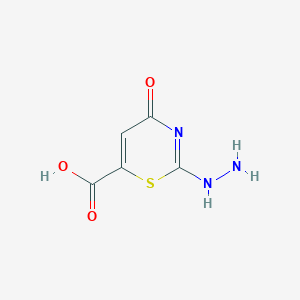
![5-Iodo-2-[(2-phenoxyacetyl)carbamothioylamino]benzoic acid](/img/structure/B13950306.png)
